4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid
Overview
Description
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and a benzenecarboxylic acid moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various scientific fields .
Preparation Methods
The synthesis of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring and subsequent functionalization. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the thiazole ring, followed by coupling with a benzenecarboxylic acid derivative under suitable conditions . Industrial production methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.
Scientific Research Applications
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the thiazole ring contributes to its biological activity. The compound can modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted thiazoles and benzenecarboxylic acids. For example:
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl and benzenecarboxylic acid moieties but lacks the thiazole ring.
3-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group and an aromatic ring but differs in its boronic acid functionality.
The uniqueness of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2S/c18-17(19,20)13-3-1-2-12(8-13)14-9-24-15(21-14)10-4-6-11(7-5-10)16(22)23/h1-9H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSPAGSUKYSEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-15-3 | |
Record name | 4-[4-[3-(Trifluoromethyl)phenyl]-2-thiazolyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321430-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.